4-Benzyloxy-2-iodo-1-methylbenzene

Cross-coupling Suzuki-Miyaura Reactivity

Researchers requiring ortho-methyl substituted biaryl cores for kinase inhibitor or GPCR modulator synthesis often encounter inconsistent reactivity from generic aryl halides. 4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) provides a reliable solution: • Ortho-methyl group ensures steric profile crucial for target selectivity and metabolic stability. • Reactive iodine atom enables efficient Suzuki-Miyaura and Sonogashira couplings under mild conditions. • Benzyloxy protecting group allows late-stage deprotection to reveal a free phenol for further functionalization. Supplied with ≥95% purity; ready for immediate global dispatch.

Molecular Formula C14H13IO
Molecular Weight 324.16 g/mol
CAS No. 1052647-33-2
Cat. No. B1444444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-iodo-1-methylbenzene
CAS1052647-33-2
Molecular FormulaC14H13IO
Molecular Weight324.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)OCC2=CC=CC=C2)I
InChIInChI=1S/C14H13IO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyJHHGZONDUQEPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) Procurement: A Versatile Halogenated Aromatic Intermediate for Cross-Coupling Synthesis


4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2), also named 2-iodo-1-methyl-4-(phenylmethoxy)benzene, is a halogenated aromatic compound [1]. It possesses a core benzene ring bearing a benzyloxy substituent at the 4-position, an iodine atom at the 2-position, and a methyl group at the 1-position [2]. With a molecular formula of C14H13IO and a molecular weight of approximately 324.16 g/mol, this solid intermediate exhibits a predicted density of 1.5±0.1 g/cm³ and a predicted boiling point of 385.1±27.0 °C at 760 mmHg . Its primary value lies in the presence of a reactive iodine atom ortho to a methyl group, rendering it a key building block for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings [3].

Workflow
Pd-catalyzed cross-coupling synthesis (Suzuki-Miyaura, Sonogashira)
Selection Logic
Iodoarene for milder oxidative addition; ortho-methyl steric control
Use Context
Halogenated building block with orthogonal benzyloxy deprotection handle

Why 4-Benzyloxy-2-iodo-1-methylbenzene Cannot Be Replaced by Generic Aryl Halides in Synthetic Sequences


Generic substitution of 4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) with structurally similar aryl halides is inadvisable due to the compound's unique combination of substitution pattern and electronic properties. While many aryl iodides are commercially available, the precise ortho-methyl substitution relative to the iodine center creates a specific steric and electronic environment that directly impacts reactivity in cross-coupling reactions [1]. Studies demonstrate that o-methylhaloarenes exhibit significantly different reactivity profiles in palladium-catalyzed couplings compared to their unsubstituted or para-substituted analogs [2]. Furthermore, replacing the iodine with bromine or chlorine dramatically alters the bond dissociation energy and, consequently, the required catalytic conditions and achievable yields . The benzyloxy protecting group also provides a handle for late-stage deprotection, a feature absent in simpler analogs [3]. Consequently, substituting with a regioisomer, a different halogen, or a non-benzyloxy protected derivative risks altering reaction kinetics, lowering product yields, and compromising the integrity of complex multi-step synthetic pathways.

Reactivity Replacing iodine with bromine or chlorine may shift oxidative addition kinetics and require harsher catalytic conditions.
Sterics Regioisomers lacking ortho-methyl substitution may alter coupling rates and product selectivity profiles.
Functionality Simpler iodoarenes without a benzyloxy group remove the late-stage phenol deprotection option.

Quantitative Differentiation of 4-Benzyloxy-2-iodo-1-methylbenzene: Comparative Reactivity and Physical Property Evidence


Superior Reactivity in Cross-Coupling: Iodine vs. Bromine/Chlorine Analogs

The iodine substituent in 4-Benzyloxy-2-iodo-1-methylbenzene confers significantly higher reactivity in palladium-catalyzed cross-coupling reactions compared to its bromo and chloro counterparts [1]. This is due to the lower carbon-halogen bond dissociation energy, facilitating oxidative addition [2]. While direct head-to-head yield data for this specific compound series is limited, class-level inference from analogous benzyl halides in photo-induced Suzuki couplings demonstrates that iodides generally achieve higher product yields than bromides under identical mild conditions [3].

I vs Br/Cl Reactivity
Class-level inference
C-I bond ~57 kcal/mol; C-Br ~69 kcal/mol; C-Cl ~79 kcal/mol. Iodo derivative enables faster oxidative addition.
Supports milder coupling conditions and higher functional group tolerance.
Class-level reactivity trend; specific yield data to verify.
Cross-coupling Suzuki-Miyaura Reactivity

Regioisomeric Differentiation: Ortho-Methyl vs. Para-Methyl Substitution Patterns

The ortho-methyl substitution in 4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) creates a distinct steric environment compared to its regioisomer 1-(Benzyloxy)-4-iodo-2-methylbenzene (CAS 516521-49-6), where the methyl group is para to the iodine. Literature on steric effects in haloarenes indicates that ortho-methylhaloarenes are generally less reactive in palladium-catalyzed couplings than their para-substituted analogs [1]. This is supported by computed physicochemical properties: the target compound (XLogP3 4.4 [2]) exhibits a slightly lower lipophilicity compared to the para-methyl isomer (XLogP3 4.6 [3]), which can influence solubility and reaction media selection.

Ortho vs Para Methyl
Cross-study comparable
Target: ortho-methyl (XLogP3 4.4). Comparator: para-methyl isomer (XLogP3 4.6). Ortho steric hindrance reported to reduce coupling rate.
Ortho substitution may support selectivity in complex reaction sequences.
Qualitative comparison based on general haloarene literature.
Regioisomer Cross-coupling Steric effects

Synthetic Versatility: Orthogonal Benzyloxy Deprotection Handle

A key differentiator of 4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) is the presence of the benzyloxy ether group, which serves as a protected phenol [1]. Unlike its methyl- or unsubstituted phenol analogs, this compound allows for orthogonal synthetic sequences: the iodine atom can participate in cross-coupling reactions, while the benzyloxy group remains intact for subsequent hydrogenolytic cleavage to yield a free phenol [2]. This dual functionality is absent in simpler iodoarenes like 4-iodotoluene.

Benzyloxy Deprotection Handle
Supporting evidence
Orthogonal functional handle: iodine for cross-coupling; benzyloxy for hydrogenolytic phenol unveiling.
Enables sequential transformations, reducing step count in complex syntheses.
Standard benzyl deprotection via H₂, Pd/C.
Protecting group Deprotection Late-stage functionalization

Validated Application Scenarios for 4-Benzyloxy-2-iodo-1-methylbenzene in Drug Discovery and Materials Science


Building Block for Ortho-Methyl Substituted Biaryls in Medicinal Chemistry

When a synthetic route demands an ortho-methyl substituted biaryl core—common in kinase inhibitors and GPCR modulators—4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) serves as a superior electrophilic partner in Suzuki-Miyaura couplings [1]. The ortho-methyl group imparts a specific steric profile that can enhance target selectivity or metabolic stability [2]. The iodine atom ensures high reactivity even under mild, functional-group-tolerant conditions, enabling the incorporation of sensitive heterocyclic boronic acids [3].

Synthesis of Phenol-Containing Ligands for Metal-Organic Frameworks (MOFs)

The orthogonal reactivity of 4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) is particularly valuable in the construction of advanced materials such as MOFs or covalent organic frameworks (COFs). The iodine atom allows for the initial formation of a complex aromatic framework via cross-coupling, while the protected benzyloxy group can be unmasked in a final step to reveal a free phenol for metal coordination or hydrogen-bonding interactions [4].

Late-Stage Diversification of Pharmaceutical Intermediates

In multi-step syntheses, 4-Benzyloxy-2-iodo-1-methylbenzene (CAS 1052647-33-2) can be employed as a late-stage intermediate. Its iodine substituent allows for a final C-C bond-forming step to introduce diverse aromatic or heteroaromatic moieties without disturbing the protected phenol [1]. This strategy is commonly used in lead optimization campaigns to generate focused libraries of analogs from a single, advanced intermediate [3].

Application
Selection Property
Validation Focus
Ortho-methyl biaryl synthesis
Iodo reactivity with ortho steric profile
Coupling yield and functional group tolerance
MOF/COF ligand construction
Orthogonal iodine and protected phenol
Sequential coupling and deprotection integrity
Late-stage intermediate diversification
Final-step C-C bond formation handle
Analog library synthesis efficiency

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